

Application Notes and Protocols for the Characterization of 3',4',5'-Trimethoxyacetophenone

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Compound of Interest

Compound Name: **3',4',5'-Trimethoxyacetophenone**

Cat. No.: **B153969**

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These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of **3',4',5'-Trimethoxyacetophenone**. Detailed protocols for the key analytical methods are provided to ensure accurate and reproducible results.

Physicochemical Properties

3',4',5'-Trimethoxyacetophenone is a substituted acetophenone that serves as a valuable intermediate in the synthesis of various biologically active compounds.[\[1\]](#) A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₄	
Molecular Weight	210.23 g/mol	
Appearance	White to light yellow crystalline powder	[2]
Melting Point	78-81 °C	[3]
Boiling Point	173-174 °C at 10 mmHg	[2]
Solubility	Slightly soluble in water	[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural confirmation of **3',4',5'-Trimethoxyacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for **3',4',5'-Trimethoxyacetophenone**, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.22	s	2H	Aromatic H (H-2', H-6')
3.93	d ($J = 2.5$ Hz)	9H	Methoxy H (-OCH ₃)
2.60	s	3H	Acetyl H (-COCH ₃)

[Data sourced from
The Royal Society of
Chemistry][3]

Table 2: ^{13}C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
196.9	Carbonyl C (C=O)
153.1	Aromatic C (C-3', C-5')
143.1	Aromatic C (C-4')
132.5	Aromatic C (C-1')
105.9	Aromatic C (C-2', C-6')
60.9	Methoxy C (p-OCH ₃)
56.3	Methoxy C (m-OCH ₃)
26.4	Acetyl C (-CH ₃)

[Data sourced from The Royal Society of
Chemistry][3]

Protocol 1: ^1H NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3',4',5'-Trimethoxyacetophenone**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4]
- Ensure the sample is fully dissolved by gentle vortexing.
- Transfer the solution to a clean, dry 5 mm NMR tube.[5]
- Instrument Parameters (for a 500 MHz spectrometer):
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum manually.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate all peaks.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol 2: ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 20-50 mg of **3',4',5'-Trimethoxyacetophenone**.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 containing TMS.

- Ensure complete dissolution and transfer to a 5 mm NMR tube.[5]
- Instrument Parameters (for a 125 MHz spectrometer):
 - Pulse Program: Standard proton-decoupled pulse sequence.[6]
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .[7]
 - Spectral Width: 0-220 ppm.[8]
- Data Processing:
 - Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.
 - Phase correct the spectrum.
 - Calibrate the spectrum using the CDCl_3 solvent peak at 77.16 ppm.[9]
 - Identify and assign the chemical shifts of all carbon atoms.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1670	Strong	C=O stretch (aromatic ketone)
~1580, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1250-1000	Strong	C-O stretch (ethers)
~3000-2850	Medium	C-H stretch (alkane)
~3100-3000	Weak	C-H stretch (aromatic)
[Characteristic IR absorption ranges for functional groups]		

Protocol 3: FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Grind 1-2 mg of **3',4',5'-Trimethoxyacetophenone** into a fine powder using an agate mortar and pestle.[10]
 - Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[10]
 - Thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.
 - Transfer the mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]
- Data Acquisition:
 - Record a background spectrum of a pure KBr pellet.
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum.
 - Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 4: GC-MS Spectral Data

m/z	Relative Intensity (%)	Proposed Fragment
210	High	[M] ⁺ (Molecular Ion)
195	High	[M - CH ₃] ⁺
167	Medium	[M - CH ₃ - CO] ⁺

[Data consistent with fragmentation of similar aromatic ketones][12][13]

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **3',4',5'-Trimethoxyacetophenone** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[14]
 - Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[15]
- Instrument Parameters:
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.[\[16\]](#)
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.

- Data Analysis:
 - Identify the peak corresponding to **3',4',5'-Trimethoxyacetophenone** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
 - Compare the obtained spectrum with a reference library for confirmation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of **3',4',5'-Trimethoxyacetophenone** and for quantitative analysis.

Experimental Protocol

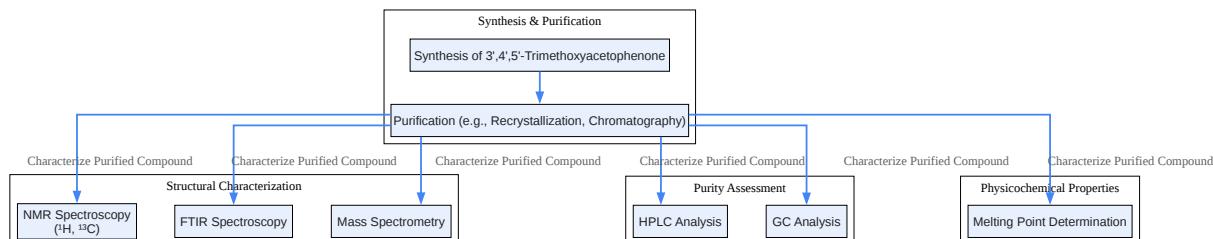
Protocol 5: High-Performance Liquid Chromatography (HPLC)

- Sample Preparation:
 - Prepare a stock solution of **3',4',5'-Trimethoxyacetophenone** (e.g., 1 mg/mL) in the mobile phase.
 - Prepare a series of calibration standards by diluting the stock solution.

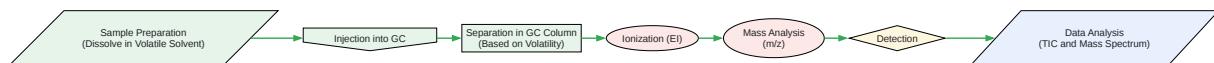
- Filter all solutions through a 0.45 µm syringe filter before injection.
- Instrument Parameters (Method Development may be required):
 - Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may improve peak shape.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25-30 °C.
 - Injection Volume: 10-20 µL.
 - Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., around 240-280 nm, determined by UV-Vis spectroscopy).[17][18]
- Data Analysis:
 - Determine the retention time of **3',4',5'-Trimethoxyacetophenone**.
 - Assess the purity by calculating the peak area percentage.
 - For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the unknown sample.

Visualized Workflows

The following diagrams illustrate the general workflows for the characterization of **3',4',5'-Trimethoxyacetophenone**.

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Caption: General analytical workflow for the characterization of a synthesized compound.

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Caption: Workflow for the analysis of **3',4',5'-Trimethoxyacetophenone** by GC-MS.

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